molecular formula C8H14O2 B1511516 (3-Methoxycyclohex-2-en-1-yl)methanol CAS No. 34407-89-1

(3-Methoxycyclohex-2-en-1-yl)methanol

Cat. No.: B1511516
CAS No.: 34407-89-1
M. Wt: 142.2 g/mol
InChI Key: DZOUVGYICAGBLI-UHFFFAOYSA-N
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Description

(3-Methoxycyclohex-2-en-1-yl)methanol is a chemical compound of interest in organic synthesis and fragrance research. This cyclohexene derivative features both a methoxy group and a methanol functional group on its ring, making it a versatile intermediate for further chemical transformations. The methoxy-substituted cyclohexene core is a structure found in various specialty chemicals . This substance is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough safety assessments before handling this compound.

Properties

CAS No.

34407-89-1

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(3-methoxycyclohex-2-en-1-yl)methanol

InChI

InChI=1S/C8H14O2/c1-10-8-4-2-3-7(5-8)6-9/h5,7,9H,2-4,6H2,1H3

InChI Key

DZOUVGYICAGBLI-UHFFFAOYSA-N

SMILES

COC1=CC(CCC1)CO

Canonical SMILES

COC1=CC(CCC1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Methoxycyclohex-2-en-1-yl)methanol with structurally related cyclohexenol derivatives, emphasizing molecular weight, functional groups, and inferred properties based on evidence:

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Insights Reference ID
This compound ~156.2 (calculated) Methoxy, hydroxymethyl, alkene Polar; soluble in methanol/water -
3-Methylcyclohexan-1-ol 114.187 Hydroxyl, methyl Moderate polarity; miscible in alcohols
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol 154.252 Hydroxyl, isopropyl, alkene Hydrophobic due to bulky substituents
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol 152.23 (calculated) Hydroxyl, isopropenyl, alkene Reactive alkene; likely volatile
2-[1-Methyl-1-(4-methylcyclohex-3-en-1-yl)ethoxy]ethanol 184.25 (calculated) Ether, hydroxyl, alkene High boiling point due to ether group

Reactivity Comparison

  • Electrophilic Additions: The cyclohexene ring in this compound is more reactive toward electrophiles than saturated analogs like 3-methylcyclohexan-1-ol due to conjugation with the methoxy group .
  • Oxidation: The primary alcohol group is susceptible to oxidation, similar to methanol (which oxidizes to formaldehyde) but moderated by steric hindrance from the cyclohexene ring .
  • Acidity: The hydroxyl proton in the hydroxymethyl group is less acidic (pKa ~15–16) compared to methanol (pKa ~19.2) due to electron-donating effects from the adjacent methoxy group .

Key Research Findings

Solubility Trends: Cyclohexenols with polar substituents (e.g., methoxy, hydroxymethyl) exhibit higher aqueous solubility than alkyl-substituted analogs. For example, 3-methylcyclohexan-1-ol (114.187 g/mol) is less soluble than this compound due to reduced polarity .

Thermal Stability: Methoxy groups enhance thermal stability in cyclic ethers (e.g., ’s ethoxyethanol derivative), suggesting similar behavior in the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Methoxycyclohex-2-en-1-yl)methanol typically involves:

Preparation of 3-Methoxycyclohex-2-en-1-one

According to a detailed procedure (Supporting Information from a tandem acylation and aromatization study), 3-methoxycyclohex-2-en-1-one is synthesized via the reaction of cyclohexenone derivatives with methanol in the presence of a base such as trimethylamine. The process involves:

  • Stirring cyclohexenone in methanol with trimethylamine to form the methoxy-substituted enone.
  • Removal of volatile components (trimethylamine and methanol) under reduced pressure.
  • Purification by flash column chromatography on triethylamine-treated silica gel using petroleum ether/ethyl acetate as eluent.

This method yields the 3-methoxycyclohex-2-en-1-one as a yellow oil with high purity and excellent yield (~98%).

Key data for 3-methoxycyclohex-2-en-1-one:

Parameter Value
Yield 98%
Physical state Yellow oil
Rf (50% ethyl acetate/hexane) 0.5
^1H NMR (500 MHz, CDCl3) δ 5.41 (d, J=54.9 Hz, 1H), 3.68 (s, 3H), 2.39 (t, J=6.2 Hz, 2H), 2.37–2.30 (m, 2H), 2.02–1.93 (m, 2H)
^13C NMR (126 MHz, CDCl3) δ 199.9, 178.8, 102.5, 55.7, 36.9, 28.9, 21.4

Reduction of 3-Methoxycyclohex-2-en-1-one to this compound

The ketone group in 3-methoxycyclohex-2-en-1-one is selectively reduced to the corresponding alcohol using mild hydride reducing agents. A common and effective method involves:

  • Luche Reduction : Utilizing sodium borohydride (NaBH4) in the presence of cerium(III) chloride heptahydrate as a catalyst in methanol solvent. This method selectively reduces the ketone without affecting the alkene functionality.

The procedure includes:

  • Stirring the enone with catalytic cerium trichloride heptahydrate in methanol.
  • Adding sodium borohydride portion-wise at room temperature.
  • Monitoring the reaction progress by thin-layer chromatography (TLC).
  • Quenching the reaction with water.
  • Extracting the product with ethyl acetate.
  • Drying over magnesium sulfate and concentrating under vacuum.
  • Purifying the crude alcohol by flash chromatography using hexane/ethyl acetate mixtures.

The yield for this reduction step is typically around 60–70% depending on the substrate and conditions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Methoxylation of cyclohexenone Cyclohexenone, methanol, trimethylamine, reflux, evaporation 3-Methoxycyclohex-2-en-1-one 98 Purification by flash chromatography
2 Luche Reduction NaBH4, CeCl3·7H2O, methanol, room temp This compound 60–70 Selective ketone reduction

Additional Notes on Reaction Conditions and Purification

  • Base buffering during chromatography is often essential to prevent decomposition of sensitive allylic alcohols on silica gel columns. For example, triethylamine is added to the eluent to maintain a basic environment during purification.
  • The use of cerium(III) chloride in the reduction step enhances selectivity and yield by coordinating to the ketone and facilitating hydride transfer.
  • Methanol is both a solvent and a reactant in the methoxylation step, requiring careful removal under reduced pressure due to its flammability and toxicity.

Research Findings and Practical Implications

  • The described synthetic route provides a straightforward and efficient method for preparing this compound with good overall yield and purity.
  • The use of mild reducing conditions preserves the alkene moiety, which is critical for further functionalization or application in organic synthesis.
  • The high yield and clean reaction profile make this method suitable for preparative scale synthesis in research or industrial settings.

Q & A

(Basic) What spectroscopic methods are recommended for characterizing (3-Methoxycyclohex-2-en-1-yl)methanol, and how should data interpretation be approached?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the cyclohexene ring (δ 5.3–5.8 ppm for olefinic protons) and methoxy group (δ ~3.3 ppm). The hydroxyl proton (OH) may appear as a broad peak (δ 1.5–3.0 ppm) but is often exchange-broadened and may require deuterated solvents or D2O shake tests.
    • 13C NMR: Confirm methoxy carbon (δ ~50–55 ppm) and carbinol carbon (δ ~60–70 ppm). Cyclohexene carbons typically appear at δ 120–130 ppm (sp² carbons).
  • Infrared Spectroscopy (IR): Detect O–H stretching (3200–3600 cm⁻¹), C–O (methoxy, ~1100 cm⁻¹), and C=C (1600–1680 cm⁻¹).
  • X-ray Crystallography: Use SHELX programs for structure refinement . Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., acetone/hexane mixtures).

Methodological Tip: Cross-validate spectral data with PubChem entries for structurally analogous compounds (e.g., cyclohexenemethanol derivatives) to resolve ambiguities in peak assignments.

(Basic) What synthetic routes are effective for this compound, and what are critical reaction parameters?

Answer:

  • Epoxide Ring-Opening: React 3-methoxycyclohexene oxide with methanol under acidic catalysis (e.g., H2SO4, 0–5°C) to regioselectively form the carbinol product. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
  • Grignard Addition: Add formaldehyde to a Grignard reagent derived from 3-methoxycyclohexene. Use dry THF and strict anhydrous conditions to avoid side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Critical Parameters:

  • Temperature control to prevent epimerization or dehydration.
  • Catalyst loading (≤5 mol% for acids) to minimize esterification of the hydroxyl group.

(Advanced) How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

Answer:

  • Systematic Validation:
    • Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. methods for melting point determination).
    • Compare results with NIST Chemistry WebBook data for analogous compounds (e.g., 3-Cyclohexene-1-methanol) .
  • Controlled Solubility Studies: Use HPLC-grade solvents and quantify solubility via gravimetric analysis (saturated solutions filtered at 25°C ± 0.1°C).
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to assess variability in literature data, considering factors like purity (HPLC ≥98%) and crystallinity .

(Advanced) What computational strategies predict hydrogen-bonding interactions in crystalline this compound?

Answer:

  • Graph-Set Analysis: Use Mercury or CrystalExplorer to classify hydrogen-bond motifs (e.g., chains, rings) based on Etter’s rules. The hydroxyl group typically forms O–H···O bonds with methoxy or adjacent hydroxyl groups .
  • Density Functional Theory (DFT): Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate bond lengths and angles. Compare with X-ray diffraction data .
  • Molecular Dynamics (MD): Simulate crystal packing in Materials Studio to assess thermodynamic stability under varying temperatures.

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